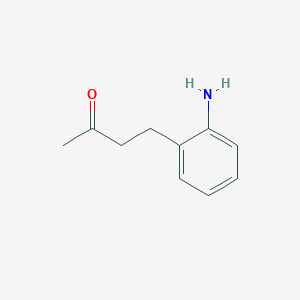

4-(2-Aminophenyl)butan-2-one

Description

Contextualization within Aminophenyl Ketone Chemistry

Aminophenyl ketones are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a ketone group (C=O) attached to a phenyl ring. The chemical behavior of these molecules is dictated by the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon of the ketone. The position of the amino group relative to the ketone is critical to their synthetic applications.

In the case of 2-aminophenyl ketones (where the amino and acyl groups are ortho to each other), the molecule is primed for cyclization reactions. One of the most classic and powerful applications of this structural motif is the Friedländer annulation, a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone to produce a quinoline (B57606). wikipedia.orgorganic-chemistry.org The reaction, which can be catalyzed by either acid or base, typically proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the stable aromatic quinoline ring system. wikipedia.org Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds. nih.govorganic-chemistry.org The reliability and versatility of reactions involving 2-aminophenyl ketones have established them as essential precursors in heterocyclic and medicinal chemistry. researchgate.netnih.gov

Significance as a Building Block in Complex Molecular Architectures

The compound 4-(2-Aminophenyl)butan-2-one is a specialized example of a 2-aminophenyl ketone. Its structure contains all the necessary components for an intramolecular Friedländer-type condensation within a single molecule. The nucleophilic ortho-amino group is positioned to react with the electrophilic carbonyl carbon of the butan-2-one side chain.

This intramolecular reaction is a powerful strategy for building polycyclic systems efficiently. Under acidic or basic conditions, the enolate of the ketone is expected to form and attack the aromatic ring's amino group, or more commonly, the amino group attacks the ketone carbonyl, initiating a cyclization cascade. youtube.com The initial cyclization via an aldol-type condensation would form a six-membered ring containing the nitrogen atom. Subsequent dehydration (elimination of a water molecule) would lead to the formation of a stable, conjugated system.

The predicted product of this intramolecular cyclization is 4-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline . This transformation constructs a new heterocyclic ring fused to the original benzene (B151609) ring, demonstrating the role of this compound as a sophisticated building block for creating complex molecular frameworks from a single, compact starting material. This capacity for streamlined synthesis of substituted quinoline derivatives makes it a significant tool for chemists in the design and construction of novel molecules.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 875854-25-4 youtube.com |

| Molecular Formula | C₁₀H₁₃NO youtube.com |

| Molecular Weight | 163.22 g/mol youtube.com |

| IUPAC Name | This compound masterorganicchemistry.com |

| SMILES | CC(=O)CCC1=CC=CC=C1N youtube.com |

Table 2: Predicted Intramolecular Cyclization of this compound

| Starting Material | Predicted Product | Reaction Type |

| This compound | 4-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline | Intramolecular Friedländer Annulation |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-(2-aminophenyl)butan-2-one |

InChI |

InChI=1S/C10H13NO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7,11H2,1H3 |

InChI Key |

SMYJBFWALXWXIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminophenyl Butan 2 One

Established Classical Synthetic Routes

A primary classical route to 4-(2-aminophenyl)butan-2-one involves a two-step sequence starting from 2-nitrobenzaldehyde (B1664092). This method is based on well-established named reactions in organic chemistry.

The first step is a base-catalyzed aldol (B89426) condensation between 2-nitrobenzaldehyde and acetone. This reaction typically forms 4-hydroxy-4-(2-nitrophenyl)butan-2-one, which can subsequently be dehydrated to yield 4-(2-nitrophenyl)but-3-en-2-one. The crucial second step is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or using metals in acidic media, such as iron in hydrochloric acid (Fe/HCl). This reduction selectively converts the nitro group to an amine without affecting the ketone or the aromatic ring.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Aldol Condensation | 2-Nitrobenzaldehyde, Acetone, Base (e.g., NaOH) | 4-Hydroxy-4-(2-nitrophenyl)butan-2-one |

| 2 | Dehydration (often in situ) | Acid or Heat | 4-(2-Nitrophenyl)but-3-en-2-one |

| 3 | Nitro Group Reduction | H₂/Pd-C or Fe/HCl | This compound |

Another classical approach involves the Friedel-Crafts acylation of a protected aniline (B41778) derivative. For instance, acetanilide (B955) can be acylated, although this can be complex due to the directing effects of the amide group and the potential for N-acylation. Subsequent deprotection would then yield the desired product.

Modern and Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of carbon-carbon bonds, which can be applied to the synthesis of this compound.

Catalytic Strategies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-carbon bonds. The Heck reaction and the Suzuki reaction are prominent examples that can be adapted for the synthesis of this compound.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of the target compound, a protected 2-haloaniline, such as 2-bromo-N-acetylaniline, could be coupled with methyl vinyl ketone. The protecting group is necessary to prevent side reactions with the amino group. Subsequent deprotection would yield this compound.

The Suzuki reaction couples an organoboron compound with an organohalide. In a potential synthetic route, a protected 2-aminophenylboronic acid could be reacted with a suitable 4-halobutan-2-one derivative in the presence of a palladium catalyst and a base. Similar to the Heck reaction, a protecting group on the amine is likely required.

| Reaction | Aryl Source (Protected) | Carbonyl Source | Catalyst System |

| Heck Coupling | 2-Bromo-N-acetylaniline | Methyl vinyl ketone | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki Coupling | N-Boc-2-aminophenylboronic acid | 4-Bromobutan-2-one | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

Regioselective Functionalization Techniques

Achieving regioselectivity is crucial in the synthesis of substituted aromatic compounds. In the context of the Heck reaction, the regioselectivity of the addition of the aryl group to the alkene is a key consideration. The reaction of aryl halides with unsymmetrical alkenes like methyl vinyl ketone can potentially yield two different isomers. However, in many palladium-catalyzed Heck reactions, the aryl group preferentially adds to the less substituted carbon of the double bond, which in the case of methyl vinyl ketone would lead to the desired 4-arylbutan-2-one skeleton. The choice of ligands on the palladium catalyst can play a significant role in controlling this regioselectivity.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Solvent-Free and Microwave-Assisted Synthesis

The Friedländer annulation, a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline (B57606), can be performed with this compound as the starting ketone. Traditionally, this reaction requires high temperatures and long reaction times. However, the use of microwave irradiation can dramatically accelerate this process, often leading to higher yields and cleaner reactions in a fraction of the time. researchgate.netorganic-chemistry.org Furthermore, these reactions can sometimes be carried out under solvent-free conditions, which significantly reduces waste. For instance, the microwave-assisted Friedländer synthesis of quinolines from 2-aminophenyl ketones has been shown to be highly efficient when using acetic acid as both a solvent and a catalyst. researchgate.net

| Technique | Starting Materials | Conditions | Advantages |

| Microwave-Assisted Friedländer Synthesis | This compound, Carbonyl compound | Acetic acid, 160 °C, 5 min | Rapid reaction, high yield, green solvent/catalyst researchgate.net |

| Solvent-Free Friedländer Synthesis | 2-Aminoaryl ketone, β-ketoester/ketone | Heterogeneous catalyst (e.g., magnetite nanoparticle-supported ionic liquid), 70 °C | Avoids organic solvents, catalyst recyclability |

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. For the synthesis of this compound, a key step that can be addressed by biocatalysis is the reduction of the precursor, 4-(2-nitrophenyl)butan-2-one. Nitroreductase enzymes can efficiently and selectively reduce aromatic nitro groups to amines under aqueous conditions at or near ambient temperature and pressure. This enzymatic approach avoids the use of hazardous reagents like high-pressure hydrogen gas or strong acids and metal catalysts.

Another potential biocatalytic route is the direct amination of a suitable precursor. Transaminases are enzymes that can transfer an amino group from a donor molecule to a ketone. While direct amination of a phenylbutanone precursor at the ortho position of the aromatic ring is challenging, this technology is rapidly advancing for the synthesis of chiral amines from prochiral ketones.

| Biocatalytic Approach | Substrate | Enzyme Class | Potential Advantages |

| Nitro Reduction | 4-(2-Nitrophenyl)butan-2-one | Nitroreductase | Mild aqueous conditions, high selectivity, avoids hazardous reagents |

| Reductive Amination | Phenylbutan-2-one derivative | Imine Reductase (IRED) or Amine Dehydrogenase (AmDH) | High enantioselectivity for chiral amines, mild conditions |

Continuous Flow Methodologies

The application of continuous flow chemistry offers significant advantages in chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. nih.govnih.govaurigeneservices.com While extensive research exists on the application of flow chemistry for a wide range of active pharmaceutical ingredients (APIs), mdpi.comflinders.edu.auresearchgate.netscielo.br specific, detailed research findings and established protocols for the continuous flow synthesis of this compound are not extensively documented in publicly available scientific literature.

However, based on established principles of continuous flow synthesis for analogous compounds, a hypothetical flow process for this compound can be conceptualized. Such a process would likely involve the reaction of a substituted aniline derivative with a suitable ketone or precursor in a heated and pressurized flow reactor. Key parameters that would require optimization include residence time, temperature, pressure, and solvent. The use of packed-bed reactors with immobilized catalysts could also be explored to enhance reaction efficiency and facilitate product purification. nih.gov

Future research in this area would be necessary to develop and optimize a specific continuous flow methodology for the synthesis of this compound. This would involve systematic screening of reaction conditions and reactor configurations to identify the most efficient and scalable process. The development of such a process would contribute to more sustainable and efficient manufacturing of this important chemical intermediate.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range | Purpose |

| Reactants | Substituted Aniline, Ketone Precursor | Starting materials for the synthesis. |

| Solvent | Toluene, Acetonitrile, DMF | To dissolve reactants and facilitate the reaction. |

| Temperature | 100-200 °C | To increase reaction rate. |

| Pressure | 10-20 bar | To maintain solvent in the liquid phase above its boiling point. |

| Flow Rate | 0.1-1.0 mL/min | To control the residence time in the reactor. |

| Reactor Type | Packed-bed, Coil Reactor | To provide a suitable environment for the reaction. |

| Catalyst | Acid or Base catalyst (Immobilized) | To accelerate the reaction rate. |

Chemical Reactivity and Transformation Pathways of 4 2 Aminophenyl Butan 2 One

Reactivity of the Amino Group

The primary amino group (-NH2) attached to the aromatic ring is a key site of reactivity in 4-(2-aminophenyl)butan-2-one. As a nucleophile, it readily participates in reactions with various electrophiles.

One of the most significant reactions involving the amino group is intramolecular cyclization. The proximity of the amino group to the butanone side chain facilitates ring-closure reactions. For instance, in the presence of a base, the amino group can attack the carbonyl carbon of the ketone, leading to the formation of cyclic intermediates. This is a crucial step in the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. ucd.iersc.org A variation of the Friedländer quinoline synthesis involves the intramolecular cyclocondensation of a Z-configured enone with a neighboring amine group. ucd.ie

The amino group can also undergo N-alkylation when treated with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org This modification can be a deliberate step to introduce substituents on the nitrogen atom or can occur as part of a one-pot reaction sequence. semanticscholar.org

Furthermore, the amino group's nucleophilicity is exploited in oxidative cyclization reactions. For example, the reaction of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles with a base and an oxidizing agent like DMSO leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govnih.gov In this transformation, the aniline (B41778) moiety is oxidized, facilitating the intramolecular cyclization. nih.govnih.gov

The amino group can also direct the course of reactions. For instance, in silver-catalyzed oxidative cyclization reactions of 2-alkynylanilines, the presence of the ortho-amino group is crucial for the formation of anthranil (B1196931) derivatives. universite-franco-italienne.org

Table 1: Reactions Involving the Amino Group of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Intramolecular Cyclization (Friedländer Synthesis) | Base | Quinolines | ucd.iersc.org |

| N-Alkylation | Alkyl halide (e.g., MeI, BnBr), KOH, DMSO | N-substituted anilines | semanticscholar.org |

| Oxidative Cyclization | Base, DMSO (as oxidant) | 2-(3-oxoindolin-2-ylidene)acetonitriles | nih.govnih.gov |

| Silver-Catalyzed Oxidative Cyclization | Silver catalyst, Oxone | Anthranils | universite-franco-italienne.org |

Reactivity of the Ketone Moiety

The ketone group (C=O) in this compound is another center of reactivity, primarily undergoing nucleophilic addition and condensation reactions.

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. As mentioned earlier, intramolecular attack by the amino group is a key step in many cyclization reactions. ucd.ie Additionally, the ketone can react with external nucleophiles. For example, in the presence of a base, the ketone can participate in aldol (B89426) condensation reactions.

The ketone moiety can also be a target for reduction. Using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), the ketone can be reduced to a secondary alcohol, yielding 4-(2-aminophenyl)butan-2-ol. This transformation is often a step in the synthesis of more complex molecules.

Furthermore, the ketone can be involved in enzymatic reactions. For instance, transaminases can be used for the bioamination of the ketone to produce the corresponding chiral amine. nih.gov This highlights the potential for stereoselective transformations at the ketone position.

Table 2: Reactions of the Ketone Moiety in this compound and its Analogs

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

| Reduction | NaBH4 or LiAlH4 | Secondary alcohol | |

| Bioamination | Transaminase (e.g., HEWT, TsRTA) | Chiral amine | nih.gov |

| Condensation | 2-Aminobenzophenones, Hβ zeolite | 2,4-disubstituted quinolines | rsc.org |

Reactivity of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the reactivity is influenced by the activating and ortho-, para-directing amino group and the deactivating meta-directing butanone side chain. libretexts.orgsavemyexams.com

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.orgsavemyexams.com The presence of the strong activating amino group generally directs incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the butanone side chain and the electronic effects of both substituents will ultimately determine the regioselectivity of the substitution.

Under acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating and meta-directing group. This would significantly alter the outcome of the electrophilic substitution reaction.

Tandem and Cascade Reactions

The multifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. princeton.edursc.org

A prime example is the synthesis of quinolines. The Friedländer annulation, which can be considered a tandem reaction, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. ucd.iersc.org In the case of this compound, intramolecular cyclization followed by dehydration constitutes a cascade process leading to the formation of a quinoline ring system. ucd.ie

Another example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds via a cascade of intramolecular nucleophilic attack and oxidation. semanticscholar.orgnih.govnih.gov Similarly, the reaction of 3-(2-aminophenyl)quinoxalin-2(1H)-ones with ketones can lead to complex spiro-quinoxaline derivatives through a cascade of condensation, tautomerization, and intramolecular nucleophilic addition. rsc.org These types of reactions are highly efficient and atom-economical, making them attractive in modern organic synthesis. rsc.org

Table 3: Tandem and Cascade Reactions Involving this compound and its Analogs

| Reaction Name/Type | Key Steps | Product Class | Ref. |

| Friedländer Annulation | Condensation, Cyclization, Dehydration | Quinolines | ucd.iersc.org |

| Oxidative Cyclization | Intramolecular Nucleophilic Attack, Oxidation | 2-(3-oxoindolin-2-ylidene)acetonitriles | semanticscholar.orgnih.govnih.gov |

| Spiro-Quinoxaline Formation | Condensation, Tautomerization, Intramolecular Nucleophilic Addition | Spiro-Quinoxalines | rsc.org |

Derivatization Strategies and Analogue Synthesis Via 4 2 Aminophenyl Butan 2 One

Synthesis of Alkylated and Arylated Derivatives

The primary amino group in 4-(2-aminophenyl)butan-2-one is a key site for modification through alkylation and arylation reactions, leading to the formation of secondary and tertiary amines. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

N-Alkylation:

Direct N-alkylation of the primary amine can be achieved using various alkylating agents such as alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism. However, a common challenge with the direct alkylation of primary amines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products, as the secondary amine formed is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, controlled reaction conditions, such as the use of a large excess of the amine or specific catalytic systems, are often employed.

A more controlled and widely used method for N-alkylation is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

N-Arylation:

The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. wikipedia.orglibretexts.org Another classical method is the Ullmann condensation, which employs a copper catalyst, often at higher temperatures, to achieve the arylation of amines. wikipedia.org These methods provide access to a wide range of N-aryl derivatives of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Direct N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Secondary and/or Tertiary Amine | Risk of over-alkylation. |

| Reductive Amination | Aldehyde or Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., Dichloromethane) | Secondary or Tertiary Amine | High selectivity for mono-alkylation. |

| Buchwald-Hartwig Amination | Aryl halide or triflate (Ar-X), Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl Amine | Mild reaction conditions and broad substrate scope. wikipedia.org |

| Ullmann Condensation | Aryl halide (Ar-X), Copper catalyst (e.g., CuI), Base (e.g., K2CO3), High temperature | N-Aryl Amine | Often requires higher temperatures than palladium-catalyzed methods. wikipedia.org |

Formation of Schiff Base Derivatives

The reaction between the primary amino group of this compound and an aldehyde or ketone results in the formation of a Schiff base, also known as an imine. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond introduces a new functional group that can be further modified or can itself impart specific properties to the molecule.

Schiff bases are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. A variety of aromatic and aliphatic aldehydes can be used to generate a library of Schiff base derivatives of this compound, each with unique structural features.

| Aldehyde Reactant | General Reaction Conditions | Product: Schiff Base Derivative |

|---|---|---|

| Benzaldehyde | Acid catalyst (e.g., acetic acid), Reflux in a suitable solvent (e.g., ethanol (B145695) or toluene) | 4-(2-(benzylideneamino)phenyl)butan-2-one |

| Substituted Benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) | Acid catalyst (e.g., acetic acid), Reflux in a suitable solvent (e.g., ethanol or toluene) | 4-(2-((substituted benzylidene)amino)phenyl)butan-2-one |

| Aliphatic Aldehydes (e.g., propanal) | Acid catalyst (e.g., acetic acid), Reflux in a suitable solvent (e.g., ethanol or toluene) | 4-(2-(propylideneamino)phenyl)butan-2-one |

Cyclization Reactions Leading to Fused Ring Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic ring systems through intramolecular cyclization reactions. These reactions can involve either the ketone or the amine functionality, or both, leading to the formation of pharmacologically relevant scaffolds such as quinolines, benzodiazepines, and quinoxalines.

Synthesis of Quinolines:

One of the most common applications of ortho-aminoaryl ketones is in the synthesis of quinolines. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline (B57606) synthesis. In the case of this compound, an intramolecular Friedländer-type reaction could potentially be induced under acidic or basic conditions, leading to the formation of a tetrahydroquinoline derivative, which could then be oxidized to the corresponding quinoline.

Synthesis of Benzodiazepines:

The reaction of o-phenylenediamines with 1,3-dicarbonyl compounds is a well-established route to 1,5-benzodiazepines. While this compound is not a diamine, its reaction with another amine or a source of ammonia (B1221849) could in principle lead to intermediates that cyclize to form benzodiazepine-like structures. More directly, the reaction of this compound with an α-haloketone followed by intramolecular cyclization could provide a route to 1,4-benzodiazepine (B1214927) derivatives. nih.gov

Synthesis of Quinoxalines:

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.gov While this compound itself does not possess the 1,2-diamine moiety, it can be a precursor to such compounds. For instance, nitrosation of the amino group followed by reduction would yield a hydrazine, which could then be used in subsequent cyclization reactions. Alternatively, derivatization of the ketone functionality to introduce a second carbonyl group or a precursor thereof would set the stage for a condensation reaction with a suitable diamine to form a quinoxaline (B1680401) ring.

| Fused Ring System | Potential Synthetic Strategy | Key Intermediates/Reaction Type |

|---|---|---|

| Quinolines | Intramolecular acid- or base-catalyzed cyclization (Friedländer-type) | Intramolecular condensation |

| Benzodiazepines | Reaction with α-haloketones followed by intramolecular cyclization | Formation of a 1,4-dicarbonyl equivalent and subsequent cyclization |

| Quinoxalines | Derivatization to a 1,2-dicarbonyl precursor followed by condensation with an o-phenylenediamine | Condensation reaction |

Mechanistic Investigations of Reactions Involving 4 2 Aminophenyl Butan 2 One

Elucidation of Reaction Mechanisms

The structure of 4-(2-Aminophenyl)butan-2-one makes it a prime candidate for intramolecular cyclization, a common reaction pathway for forming heterocyclic compounds such as quinolines. The most plausible reaction is an intramolecular condensation reaction, analogous to the Friedländer synthesis of quinolines, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. fly-chem.compharmaguideline.comdu.edu.eg In this case, both requisite functional groups are present within the same molecule.

The proposed mechanism for the acid-catalyzed intramolecular cyclization of this compound to form 4-methyl-1,2-dihydroquinoline (B8715434) is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the butanone moiety by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminophenyl group acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a five-membered ring intermediate, a hemiaminal.

Proton Transfer: A proton is transferred from the nitrogen atom to the hydroxyl group, converting it into a good leaving group (water).

Dehydration: The intermediate undergoes dehydration, where a molecule of water is eliminated. This step leads to the formation of a resonance-stabilized carbocation.

Deprotonation and Tautomerization: A base (A⁻) removes a proton from the carbon adjacent to the positively charged nitrogen, leading to the formation of an enamine intermediate. This enamine is in equilibrium with its more stable imine tautomer, 4-methyl-1,2-dihydroquinoline.

Alternatively, under basic conditions, the reaction can proceed through an enolate intermediate:

Enolate Formation: A base removes a proton from the α-carbon of the ketone, forming a nucleophilic enolate.

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the same molecule in an intramolecular fashion.

Cyclization and Dehydration: Subsequent cyclization and dehydration steps, similar to those in the acid-catalyzed mechanism, would lead to the final quinoline (B57606) derivative.

A related reaction, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, proceeds via a nucleophilic intramolecular cyclization followed by an oxidation step. nih.govresearchgate.net This suggests that the reaction environment can significantly influence the final product.

Transition State Analysis

Transition state calculations, often employing Density Functional Theory (DFT), can provide valuable information about the geometry and energy of these transient species. e3s-conferences.org For the intramolecular cyclization of this compound, the key transition state would be that of the ring-closing step (the intramolecular nucleophilic attack).

Key Features of the Postulated Transition State for the Ring-Closing Step:

Geometry: The transition state would involve the nitrogen atom of the amino group approaching the carbonyl carbon. The geometry would be distorted from the ground state, with the N-C bond partially formed and the C=O bond partially broken. The atoms involved in the ring formation would be arranged in a specific orientation to allow for orbital overlap.

Energy: The activation energy (Ea) associated with this transition state would be a critical factor in determining the reaction rate. A lower activation energy would imply a faster reaction. Computational models could predict this value.

The table below presents hypothetical activation energies for the key steps in the acid-catalyzed cyclization, based on general knowledge of similar reactions.

| Reaction Step | Description | Hypothetical Activation Energy (kJ/mol) |

| 1 | Protonation of Carbonyl | Low |

| 2 | Intramolecular Nucleophilic Attack (Rate-Determining) | High |

| 3 | Proton Transfer | Low |

| 4 | Dehydration | Moderate |

| 5 | Deprotonation/Tautomerization | Low |

This is an interactive data table. You can sort and filter the data.

Role of Catalysts in Reaction Pathways

Catalysts play a crucial role in directing the reaction pathway and influencing the rate of reaction. In the context of the intramolecular cyclization of this compound, both acid and base catalysts are expected to be effective.

Acid Catalysis:

As detailed in the mechanism above, an acid catalyst activates the carbonyl group, making it a better electrophile. This is a common strategy in reactions involving carbonyl compounds. du.edu.eg Various acids could be employed, including mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and Lewis acids. iipseries.orguop.edu.pk The choice of acid and its concentration can affect the reaction rate and potentially lead to different products or side reactions.

Base Catalysis:

A base catalyst facilitates the formation of an enolate, which is a stronger nucleophile than the enol form. This can accelerate the intramolecular attack on the carbonyl group. Common bases used in such condensations include hydroxides (e.g., KOH, NaOH) and alkoxides. pharmaguideline.com

The table below summarizes the expected effect of different types of catalysts on the intramolecular cyclization of this compound.

| Catalyst Type | Example | Role in the Reaction | Expected Effect on Reaction Rate |

| Brønsted-Lowry Acid | H₂SO₄ | Protonates the carbonyl oxygen, increasing its electrophilicity. | Significant increase |

| Lewis Acid | AlCl₃ | Coordinates to the carbonyl oxygen, increasing its electrophilicity. | Significant increase |

| Brønsted-Lowry Base | KOH | Promotes the formation of a nucleophilic enolate. | Significant increase |

| No Catalyst | - | Relies on the inherent nucleophilicity of the amine and electrophilicity of the ketone. | Very slow |

This is an interactive data table. You can sort and filter the data.

The choice of catalyst is critical and can be optimized to achieve the desired product in high yield and under mild conditions. For instance, in related quinoline syntheses, the use of specific acid catalysts has been shown to overcome issues encountered in non-catalyzed or base-catalyzed procedures. du.edu.eg

Computational and Theoretical Studies on 4 2 Aminophenyl Butan 2 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for exploring the electronic structure and predicting the reactivity of molecules. For derivatives of 4-(2-Aminophenyl)butan-2-one, these calculations offer a window into their intrinsic properties.

Electronic Structure and Stability

The electronic structure of a molecule dictates its stability and reactivity. Theoretical studies on related aminophenol derivatives reveal that the presence of both an amino (-NH2) group and a carbonyl (C=O) group on a phenyl ring system leads to a complex interplay of electronic effects. The amino group, being an electron-donating group, increases the electron density on the aromatic ring, while the butan-2-one substituent, particularly the carbonyl group, acts as an electron-withdrawing group.

The distribution of electrons within the molecule is also a key aspect of its electronic structure. The presence of the electron-donating amino group and the electron-withdrawing butanone chain influences the electron density distribution across the molecule, which can be visualized through electron density maps.

Reactivity Indices (e.g., HOMO-LUMO Analysis, MEP)

Reactivity indices derived from quantum chemical calculations are instrumental in predicting the chemical behavior of a molecule.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarizable and more reactive. For instance, a computational study on Raspberry Ketone found a HOMO-LUMO energy separation of approximately 7.8 eV, suggesting moderate chemical reactivity ulster.ac.uk. Similar analysis for this compound would elucidate its reactivity profile. The distribution of HOMO and LUMO densities across the molecule would pinpoint the specific atoms involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites attractive to electrophiles. Conversely, the hydrogen atoms of the amino group and the regions around the aromatic ring might exhibit positive potential, indicating susceptibility to nucleophilic interactions.

| Reactivity Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Indicates electron-donating ability | Likely localized on the aminophenyl ring, particularly the amino group. |

| LUMO Energy | Indicates electron-accepting ability | Likely localized on the butan-2-one side chain, specifically the carbonyl group. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity | A moderate gap would suggest moderate reactivity. |

| MEP (Negative Regions) | Identifies sites for electrophilic attack | Expected around the carbonyl oxygen and the amino nitrogen. |

| MEP (Positive Regions) | Identifies sites for nucleophilic attack | Expected around the amino hydrogens and parts of the aromatic ring. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the three-dimensional structure and dynamic behavior of molecules.

Conformation Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible butanone side chain of this compound allows for multiple conformations.

Computational methods can be used to perform a systematic scan of the dihedral angles along the rotatable bonds to identify the most stable conformers (those with the lowest energy). For a similar molecule, 4-(4-hydroxyphenyl)-butan-2-one, a scan of the dihedral angle of the butan-2-one substituent revealed three conformers, with the lowest energy structure being separated from the others by approximately 5 kJ·mol⁻¹ ulster.ac.uk. The most stable conformer was found to be asymmetrical with respect to the phenyl ring ulster.ac.uk. A similar conformational landscape would be expected for this compound, with the relative energies of the conformers being influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen.

| Dihedral Angle | Relative Energy (kJ/mol) | Description |

| Torsion 1 (Cα-Cβ) | (Calculated Value) | Rotation around the bond connecting the phenyl ring to the side chain. |

| Torsion 2 (Cβ-Cγ) | (Calculated Value) | Rotation within the butanone side chain. |

| Torsion 3 (Cγ-Cδ) | (Calculated Value) | Rotation of the terminal methyl group. |

Note: The table above is a template for data that would be generated from a specific conformational analysis study.

Intermolecular Interactions and Binding Mechanisms

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and how it might interact with other molecules, such as biological receptors. The molecule possesses several functional groups capable of forming various types of non-covalent interactions.

The amino group can act as both a hydrogen bond donor (through its H atoms) and a hydrogen bond acceptor (through its N atom). The carbonyl group is a strong hydrogen bond acceptor. The aromatic phenyl ring can participate in π-π stacking and cation-π interactions.

Molecular dynamics simulations can be employed to study the behavior of this compound in different environments, such as in a solvent or interacting with a protein binding site. These simulations can reveal the preferred binding modes and the key intermolecular interactions that stabilize such complexes. For instance, in a protein binding scenario, the amino and carbonyl groups would be prime candidates for forming hydrogen bonds with amino acid residues, while the phenyl ring could engage in hydrophobic or aromatic interactions.

Spectroscopic Characterization Methodologies for 4 2 Aminophenyl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide a detailed map of a molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy of 4-(2-Aminophenyl)butan-2-one, the distinct chemical environments of the hydrogen atoms result in a characteristic spectrum. The spectrum would be expected to show signals corresponding to the aromatic protons, the protons of the aliphatic chain, the methyl ketone protons, and the amine protons. The electron-donating amino group (-NH₂) and the electron-withdrawing nature of the alkyl ketone substituent influence the chemical shifts of the aromatic protons.

The expected signals, their multiplicities (splitting patterns), and integrations are detailed below:

Aromatic Protons: The four protons on the ortho-substituted benzene (B151609) ring are chemically non-equivalent and would typically appear as complex multiplets in the aromatic region (approximately 6.6-7.2 ppm).

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can vary (often between 3.5-4.5 ppm) and is dependent on solvent, concentration, and temperature.

Aliphatic Protons: The two methylene (B1212753) groups (-CH₂-) in the butane (B89635) chain are adjacent to each other, resulting in triplet-of-triplets or more complex multiplet patterns. The -CH₂- group closer to the aromatic ring would appear around 2.8 ppm, while the -CH₂- group adjacent to the carbonyl group would be slightly downfield, around 2.7 ppm.

Methyl Protons: The three protons of the methyl group (-CH₃) adjacent to the carbonyl group are equivalent and would appear as a sharp singlet, typically around 2.1 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-4, H-5, H-6) | 6.6 - 7.2 | Multiplet | 4H |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| Methylene (-CH₂-Ar) | ~ 2.8 | Triplet | 2H |

| Methylene (-CH₂-CO) | ~ 2.7 | Triplet | 2H |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all ten carbon atoms are expected to be unique, resulting in ten distinct signals in the broadband-decoupled ¹³C NMR spectrum.

The key predicted signals are:

Carbonyl Carbon: The carbon of the ketone group (C=O) is significantly deshielded and appears at the far downfield end of the spectrum, typically above 200 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region (115-150 ppm). The carbon atom bonded to the nitrogen (C-2) will be shifted downfield due to the electronegativity of nitrogen, while the carbon bearing the alkyl chain (C-1) will also be distinct.

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the side chain will appear in the upfield region of the spectrum. The methyl carbon is typically the most upfield signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 205 |

| Aromatic (C-NH₂) | ~ 145 |

| Aromatic (C-Alkyl) | ~ 128 |

| Aromatic (C-H) | 115 - 130 |

| Methylene (-CH₂-CO) | ~ 45 |

| Methylene (-CH₂-Ar) | ~ 30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display characteristic absorption bands for its primary amine and ketone groups.

N-H Stretching: The primary amine group (-NH₂) will show two characteristic medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. nist.govechemi.com

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) stretch is expected around 1715 cm⁻¹. echemi.comlibretexts.org

Aromatic C=C Stretching: Medium to weak absorptions between 1450 and 1600 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretching: Absorptions for sp² C-H stretching on the aromatic ring appear just above 3000 cm⁻¹, while sp³ C-H stretching from the alkyl chain appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine typically appears as a broad band around 1560-1640 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Ketone | C=O Stretch | ~ 1715 | Strong, Sharp |

| Primary Amine | N-H Bend (scissoring) | 1560 - 1640 | Medium, Broad |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₁₃NO, which corresponds to a molecular weight of approximately 163.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 163. Key fragmentation patterns would arise from the cleavage of bonds within the butanone side chain.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon would result in a prominent acylium ion at m/z = 43 ([CH₃CO]⁺).

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic McLafferty rearrangement. This would involve the transfer of a hydrogen atom from the benzylic methylene group to the carbonyl oxygen, followed by cleavage to eliminate a neutral enol and form a radical cation.

Benzylic Cleavage: Cleavage of the bond between the two methylene groups would generate a stable benzylic cation or a related tropylium-type ion.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Possible Origin |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is influenced by the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

In this compound, the primary chromophore is the aminophenyl system.

π → π* Transitions: The benzene ring exhibits strong absorption bands corresponding to π → π* electronic transitions. The presence of the amino group, a powerful auxochrome, causes a bathochromic (red) shift, moving these absorptions to longer wavelengths (typically around 240 nm and 280-290 nm) compared to unsubstituted benzene.

n → π* Transition: The carbonyl group of the ketone has non-bonding electrons (n) that can be excited into an anti-bonding π* orbital. This n → π* transition results in a characteristically weak absorption band at a longer wavelength, typically in the range of 270-300 nm. masterorganicchemistry.com This band may overlap with the aromatic π → π* transitions.

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~ 240 |

| π → π* | Aminophenyl System | ~ 285 |

Applications of 4 2 Aminophenyl Butan 2 One in Heterocyclic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

While direct synthesis of quinolones from 4-(2-aminophenyl)butan-2-one is not extensively documented, its structural similarity to other ortho-aminoaryl ketones suggests its potential as a precursor in well-established synthetic routes. One such plausible pathway is a modification of the Camps cyclization. This reaction typically involves the base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide to form a quinolone ring system.

In a hypothetical application, this compound could first be acylated at the amino group to introduce a suitable R-CO- group. The resulting N-(2-(3-oxobutyl)phenyl)amide could then undergo an intramolecular aldol-type condensation, where the enolate of the butanone chain attacks the amide carbonyl, or the enolate of the amide attacks the butanone carbonyl, followed by dehydration to yield a substituted quinolone. The specific product would depend on the reaction conditions and the nature of the acyl group.

| Starting Material | Proposed Reaction | Potential Product Class | Key Transformation |

| This compound | Acylation followed by Camps Cyclization | Quinolones | Intramolecular aldol (B89426) condensation |

The synthesis of quinazolinones would require the introduction of an additional nitrogen atom. This could potentially be achieved by reacting this compound with a reagent that can react with both the amino group and the ketone, or a derivative thereof, to form the six-membered heterocyclic ring containing two nitrogen atoms. However, specific examples of this transformation using this compound are not readily found in the scientific literature.

The application of this compound in the synthesis of benzoxazoles and benzothiazoles is not well-documented in the scientific literature. The conventional and most common methods for the synthesis of these heterocycles involve the condensation of 2-aminophenols or 2-aminothiophenols with carboxylic acids or their derivatives. As this compound is an ortho-aminoaryl ketone and not a phenol (B47542) or thiophenol, its direct use in these classical synthetic routes is not feasible.

Alternative synthetic strategies for benzoxazoles and benzothiazoles that start from ortho-aminoaryl ketones have been reported, but these are generally specific to the nature of the ketone and the other reactants involved. Without specific literature precedence for this compound in such reactions, its application in the synthesis of benzoxazoles and benzothiazoles remains a matter of speculation and would require significant synthetic exploration.

A plausible application of this compound in the synthesis of thiazoles can be envisioned through the well-known Hantzsch thiazole (B1198619) synthesis. This method involves the reaction of an α-haloketone with a thioamide.

To utilize this compound in a Hantzsch synthesis, it would first need to be halogenated at the α-position to the ketone, for example, by reaction with bromine to yield 3-bromo-4-(2-aminophenyl)butan-2-one. This α-haloketone could then be reacted with a thioamide, such as thioacetamide (B46855) or thiourea, to construct the thiazole ring. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration.

| Intermediate | Reagent | Product Class | Reaction Name |

| 3-Bromo-4-(2-aminophenyl)butan-2-one | Thioamide (e.g., Thiourea) | Thiazoles | Hantzsch Thiazole Synthesis |

The synthesis of thiadiazoles from this compound is less straightforward and would likely involve a multi-step process. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom. Their synthesis often starts from thiosemicarbazides or involves the cyclization of thiocarbonyl compounds with nitrogen-containing reagents. The direct application of this compound in these syntheses is not apparent from the existing literature.

The synthesis of pyrrolidines and pyrrolidinones from this compound is not a widely reported application. However, based on general organic synthesis principles, a few potential routes can be proposed.

Pyrrolidines could potentially be synthesized via a reductive amination pathway. This would involve the intramolecular reaction of the amino group with the ketone to form a cyclic imine, which would then be reduced to the corresponding pyrrolidine (B122466). This would result in a pyrrolidine ring fused to the benzene (B151609) ring.

The synthesis of pyrrolidinones (γ-lactams) would require the introduction of a carboxylic acid or ester functionality. A hypothetical route could involve the conversion of the butanone side chain into a γ-amino acid derivative, which could then undergo intramolecular cyclization to form the pyrrolidinone ring. Such a transformation would likely involve multiple synthetic steps.

Based on the available scientific literature, the direct and efficient synthesis of pyrrolidines and pyrrolidinones from this compound has not been a significant area of research.

A significant application of derivatives of this compound is in the synthesis of indole (B1671886) derivatives. A facile and highly efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles has been developed from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. organic-chemistry.org This transformation proceeds through a nucleophilic intramolecular cyclization, where the amino group attacks the ketone, followed by an oxidation step. organic-chemistry.org

The reaction is typically base-assisted, with an oxidant such as dimethyl sulfoxide (B87167) (DMSO) being employed. This method has been shown to be effective for primary aniline (B41778) derivatives. organic-chemistry.org

| Starting Material Derivative | Reaction Conditions | Product | Key Features |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Base (e.g., KOH), Oxidant (e.g., DMSO) | 2-(3-oxoindolin-2-ylidene)acetonitriles | Intramolecular cyclization and oxidation |

This oxidative cyclization provides a valuable route to functionalized indole core structures, which are important in medicinal chemistry. Furthermore, these products can serve as advanced precursors for the synthesis of more complex fused heterocyclic systems, such as pyridazino[4,3-b]indoles, which have shown antimycobacterial activity. organic-chemistry.org

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound, with its electrophilic ketone and nucleophilic amine, makes it a potentially suitable candidate for participation in MCRs to generate heterocyclic libraries.

However, a review of the scientific literature does not reveal significant reported applications of this compound in multicomponent reactions for the synthesis of heterocyclic compounds. While it is conceivable that this compound could participate in known MCRs that utilize ortho-aminoaryl ketones, specific examples and detailed research findings are currently lacking. The development of novel MCRs involving this compound could be a promising area for future research in synthetic and medicinal chemistry.

Role as a Precursor for Complex Natural Product Synthesis

The strategic placement of an amino group ortho to a ketone-bearing butyl chain makes this compound a highly valuable precursor for the synthesis of complex natural products, particularly those containing a quinoline (B57606) or quinolone heterocyclic core. This structural arrangement is perfectly primed for intramolecular cyclization reactions, which are fundamental to building the bicyclic quinoline system found in numerous alkaloids.

The utility of this compound in natural product synthesis is primarily demonstrated through its role in constructing 2-substituted-4-quinolone alkaloids. These compounds are a significant class of natural products found in various plants, bacteria, and fungi, and they exhibit a wide range of biological activities. The synthesis of these natural products often relies on classical organic reactions that form the quinoline ring system, such as the Conrad-Limpach synthesis, the Knorr quinoline synthesis, and the Camps cyclization.

A prominent example of natural products that can be conceptually derived from precursors like this compound are the 2-alkyl-4-quinolones (AQs). This family of compounds, first identified in Pseudomonas aeruginosa, includes signaling molecules crucial for quorum sensing, a form of bacterial communication. One of the simplest members of this family is 2-heptyl-4-quinolone (HHQ). The total synthesis of HHQ and its analogs often involves the acid-catalyzed condensation and cyclization of anilines with β-keto esters (the Conrad-Limpach reaction) or the intramolecular cyclization of β-keto anilides (a variation of the Knorr synthesis). uni-konstanz.denih.gov

The synthetic logic for producing a 2-methyl-4-quinolone core from this compound would involve a direct intramolecular condensation. Under acidic or basic conditions, the amino group would react with the ketone's carbonyl group, leading to a cyclodehydration event. This reaction, analogous to the intramolecular aspect of the Friedländer synthesis, would efficiently form the desired 4-quinolone ring system. wikipedia.orgorganicreactions.orgjk-sci.com

While direct total syntheses of complex alkaloids starting explicitly from this compound are not extensively documented in readily available literature, its structural motif is a key component in the retrosynthetic analysis of several quinoline alkaloids. For instance, the synthesis of plant-derived alkaloids such as Eduline and Graveoline relies on the formation of a 2-substituted-4-quinolone scaffold. researchgate.netmdma.ch Synthetic strategies for these molecules often involve the coupling of an aniline derivative with a suitable three-carbon unit to form an intermediate that is then cyclized. The use of a pre-formed o-aminoaryl ketone like this compound represents a more convergent approach to such targets.

The research into 2-alkyl-4(1H)-quinolones has expanded to include a variety of derivatives with different alkyl chain lengths and modifications, many of which have been synthesized to study their biological roles. nih.govmdpi.comresearchgate.net The general synthetic routes developed for these compounds underscore the foundational importance of o-aminoaryl ketone precursors.

Below is a table of representative natural products whose synthesis is based on the formation of a 2-substituted-4-quinolone core, a structure directly accessible from precursors like this compound.

| Natural Product | Class of Natural Product | Key Heterocyclic System |

| 2-Heptyl-4-quinolone (HHQ) | Bacterial Quorum Sensing Molecule | 4-Quinolone |

| Eduline | Quinoline Alkaloid | 2-Aryl-4-quinolone |

| Graveoline | Quinoline Alkaloid | 2-Aryl-4-quinolone |

Green Chemistry Principles in the Synthesis and Transformations of 4 2 Aminophenyl Butan 2 One

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

A plausible and efficient route for the synthesis of 4-(2-aminophenyl)butan-2-one involves a two-step process starting from 2-nitrobenzaldehyde (B1664092) and acetone. The initial step is a Baeyer-Drewsen-type condensation reaction to form 4-(2-nitrophenyl)but-3-en-2-one, which is then subjected to a selective reduction of both the nitro group and the carbon-carbon double bond.

The first step, the condensation reaction, proceeds with the elimination of a water molecule. The subsequent reduction can be achieved using various methods, including catalytic hydrogenation. For the purpose of evaluating atom economy, let's consider a catalytic hydrogenation using molecular hydrogen (H₂), which is a high atom economy reaction as the only byproduct is water formed from the reduction of the nitro group.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Atoms Incorporated into Product |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | C₇H₅N |

| Acetone | C₃H₆O | 58.08 | C₃H₆ |

| Hydrogen (for reduction) | H₂ | 2.02 | H₂ |

| Product | This compound | C₁₀H₁₃NO | 163.22 |

| Byproducts | Water (from condensation), Water (from nitro reduction) | H₂O | 18.02 |

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

Assuming the complete reduction of the nitro group and the double bond, the balanced equation would be: C₇H₅NO₃ + C₃H₆O + 4H₂ → C₁₀H₁₃NO + 3H₂O

Atom Economy (%) = [163.22 / (151.12 + 58.08 + 4 * 2.02)] * 100 ≈ 75.1%

This calculation demonstrates a reasonably good atom economy, with the main source of "lost" atoms being the formation of water molecules. In practice, reaction efficiency is also determined by the percentage yield, which is influenced by factors such as reaction conditions and purification losses.

A significant transformation of this compound is its intramolecular cyclization, often referred to as the Friedländer annulation, to produce 4-methylquinoline. This reaction is a condensation reaction where a molecule of water is eliminated.

Table 2: Atom Economy of the Friedländer Annulation of this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₀H₁₃NO | 163.22 |

| Product | 4-Methylquinoline | C₁₀H₉N |

| Byproduct | Water | H₂O |

Atom Economy (%) = (143.19 / 163.22) * 100 ≈ 87.7%

The Friedländer annulation exhibits a high atom economy, making it an attractive synthetic route from a green chemistry perspective. The primary goal in optimizing such reactions is to achieve high yields while minimizing waste and energy consumption.

Alternative Solvents in this compound Chemistry

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative solvents that are safer and more environmentally benign.

In the context of the transformations of this compound, particularly the Friedländer synthesis of quinolines, several greener solvent alternatives have been explored.

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Several studies have demonstrated the successful use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), as both the solvent and promoter for the Friedländer annulation, often leading to excellent yields under mild conditions without the need for an additional catalyst organic-chemistry.org. The recyclability of ionic liquids further enhances their green credentials.

Glycerol: As a byproduct of biodiesel production, glycerol is an abundant, biodegradable, non-toxic, and high-boiling solvent. Its use as a green reaction medium has been investigated for various organic transformations, including the synthesis of quinolines. Research has shown that glycerol can serve as an effective solvent and even a catalyst in modified Skraup synthesis, a related method for quinoline (B57606) production, leading to good yields and simplified work-up procedures researchgate.net.

Solvent-Free Conditions: The most environmentally friendly approach is to eliminate the use of solvents altogether. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst. For the Friedländer synthesis, solvent-free conditions have been successfully employed using various catalysts, such as solid acids, which can lead to high yields and reduced reaction times purdue.edu.

Table 3: Comparison of Alternative Solvents for Quinoline Synthesis from o-Aminoaryl Ketones

| Solvent/Condition | Advantages | Disadvantages | Representative Yields (Analogous Reactions) |

| Ionic Liquids | Non-volatile, recyclable, can act as catalyst | High cost, potential toxicity of some ILs | Excellent organic-chemistry.org |

| Glycerol | Renewable, biodegradable, non-toxic | High viscosity, requires higher temperatures | Good researchgate.net |

| Solvent-Free | No solvent waste, often faster reactions | Limited to solid reactants, potential for localized heating | High purdue.edu |

The selection of an appropriate alternative solvent or the decision to proceed under solvent-free conditions depends on the specific reaction, the nature of the reactants, and the desired product.

Catalyst Development for Sustainable Transformations

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. The development of reusable and environmentally benign catalysts is a key area of research. For the transformations of this compound, particularly its cyclization to form quinolines, significant progress has been made in developing sustainable catalytic systems.

Heterogeneous Solid Acid Catalysts: Traditional Friedländer synthesis often employs strong mineral acids, which are corrosive and difficult to handle and separate from the reaction mixture. Heterogeneous solid acid catalysts, such as zeolites, montmorillonite clays, and supported acids on silica or other materials, offer a greener alternative. These catalysts are easily separable from the reaction mixture by filtration, can often be regenerated and reused multiple times, and are generally less corrosive. For instance, a Brønsted acid ionic liquid supported on Fe₃O₄@SiO₂ nanoparticles has been shown to be an efficient and reusable catalyst for the Friedländer synthesis under solvent-free conditions purdue.edu.

Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild conditions (temperature and pH) in aqueous environments. The use of enzymes in organic synthesis is a rapidly growing field of green chemistry. For the Friedländer condensation, α-chymotrypsin has been shown to catalyze the reaction between 2-aminoaryl ketones and α-methylene ketones, particularly in an ionic liquid aqueous solution, leading to excellent yields at lower temperatures and with reduced enzyme loading mdpi.com. Biocatalysis offers the potential for highly enantioselective transformations, which is crucial in the synthesis of chiral pharmaceuticals.

Nanoparticle Catalysts: Nanomaterials often exhibit unique catalytic properties due to their high surface-area-to-volume ratio. Various metal nanoparticles, supported on materials like silica or carbon, have been developed as highly active and recyclable catalysts for the synthesis of N-heterocycles. These catalysts can facilitate reactions under milder conditions and can often be recovered and reused for several cycles without a significant loss of activity researchgate.net.

Table 4: Sustainable Catalysts for Quinoline Synthesis via Friedländer Annulation

| Catalyst Type | Examples | Key Advantages | Reusability |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite K-10, Supported Ionic Liquids | Easy separation, reusability, reduced corrosion | High (multiple cycles) purdue.edu |

| Biocatalysts | α-Chymotrypsin | High selectivity, mild reaction conditions, aqueous media | Possible, but can be sensitive to conditions mdpi.com |

| Nanoparticle Catalysts | Supported metal nanoparticles (e.g., Cu, Pd) | High activity, mild conditions, recyclability | Good to excellent researchgate.net |

The development of these sustainable catalytic systems is crucial for advancing the green synthesis and transformation of this compound and related compounds, paving the way for more environmentally responsible chemical manufacturing.

Future Research Directions for 4 2 Aminophenyl Butan 2 One

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes to 4-(2-Aminophenyl)butan-2-one is a key area for future investigation. Current methods, while effective, may be enhanced by exploring catalytic and biocatalytic approaches that offer improved atom economy, reduced environmental impact, and milder reaction conditions.

Catalytic Strategies: Future research could focus on the development of novel catalytic systems for the synthesis of this compound and its analogs. This includes the exploration of:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Advanced palladium-catalyzed C-N cross-coupling reactions could provide a direct and modular route to the aminophenyl moiety. beilstein-journals.orgmdpi.com The development of new ligand systems could enable the use of more readily available starting materials and improve catalyst efficiency.

C-H Activation/Amination: Direct C-H amination of a suitable butanone precursor represents a highly atom-economical approach. Research into regioselective C-H activation of the aromatic ring would be a significant advancement.

Three-Component Reactions: The design of one-pot, three-component reactions, potentially involving acetone, an amine, and a suitable 1,3-dicarbonyl precursor, could offer a rapid and convergent synthesis of related substituted anilines. rsc.orgbeilstein-journals.org

Biocatalytic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future research could investigate:

Transaminases: Engineered transaminases could be employed for the asymmetric synthesis of chiral amine derivatives from the corresponding ketone, a valuable pathway for producing enantiopure compounds. mdpi.com

α-Oxoamine Synthases: This enzyme family can catalyze the formation of α-amino ketones from α-amino acids, presenting a potential biocatalytic route to the core structure of this compound. nih.govresearchgate.netresearchgate.net

A comparative table of potential novel synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High efficiency, modularity, broad substrate scope. | Catalyst cost and toxicity, ligand design for regioselectivity. |

| C-H Activation/Amination | High atom economy, reduced waste. | Achieving high regioselectivity, catalyst stability. |

| Three-Component Reactions | Convergent synthesis, operational simplicity. | Control of chemoselectivity, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |

Development of New Derivatives with Advanced Synthetic Applications

The dual functionality of this compound makes it an ideal starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. Future research should focus on leveraging this reactivity to construct complex molecular architectures.

Synthesis of Heterocyclic Compounds: The intramolecular condensation of the amine and ketone functionalities, or their reaction with external reagents, can lead to the formation of various heterocyclic systems. This is a particularly promising area for the development of novel bioactive molecules. sciencescholar.usamazonaws.comfrontiersin.org Potential heterocyclic targets include:

Quinolines: Acid-catalyzed cyclization or condensation with other carbonyl compounds can yield substituted quinolines, a privileged scaffold in medicinal chemistry. nih.govmdpi.com

Benzodiazepines: Reaction with appropriate 1,2-dicarbonyl compounds could lead to the formation of benzodiazepine (B76468) derivatives, which are known for their diverse pharmacological activities.

Other Nitrogen-Containing Heterocycles: Exploration of reactions with various electrophiles could open pathways to a diverse range of other fused heterocyclic systems.

Derivatization for Medicinal Chemistry: The aminophenyl and butanone moieties can be independently modified to create libraries of compounds for biological screening.

N-Arylation and N-Alkylation: The amino group can be functionalized through various coupling reactions to introduce diverse substituents.

Modification of the Ketone: The ketone can be reduced to an alcohol, converted to an oxime, or used in aldol (B89426) or other condensation reactions to introduce further diversity.

The table below outlines potential derivatives and their synthetic applications.

| Derivative Class | Synthetic Approach | Potential Applications |

| Quinolines | Intramolecular cyclization/condensation | Medicinal chemistry (e.g., anticancer, antimalarial agents). sciencescholar.us |

| Benzodiazepines | Condensation with 1,2-dicarbonyls | CNS-active pharmaceuticals. |

| N-Functionalized Derivatives | Cross-coupling, reductive amination | Fine-tuning of biological activity, structure-activity relationship studies. |

| Side-Chain Modified Derivatives | Reduction, condensation, olefination | Probing biological targets, development of new materials. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate the synthesis of this compound and its derivatives from the laboratory to an industrial scale, the integration of flow chemistry and automation will be crucial. These technologies offer significant advantages in terms of safety, efficiency, and scalability. nih.govmdpi.comjst.org.in

Flow Chemistry: Continuous flow processes can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. thieme-connect.de For the synthesis of this compound, flow chemistry could be particularly beneficial for:

Handling Hazardous Intermediates: Reactions involving hazardous reagents or intermediates can be performed more safely in a closed-loop flow system.

Improving Reaction Efficiency: The high surface-area-to-volume ratio in flow reactors can enhance heat and mass transfer, leading to faster and more efficient reactions.

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. jst.org.in

Automation and High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, accelerating the discovery of novel synthetic pathways and the development of new derivatives. acs.org

Reaction Optimization: Automated systems can systematically vary parameters such as catalyst loading, temperature, and reagent stoichiometry to identify optimal reaction conditions.

Library Synthesis: The automated synthesis of libraries of derivatives of this compound would facilitate high-throughput screening for biological activity.

The potential benefits of integrating these modern technologies are summarized below.

| Technology | Application in Synthesis of this compound | Key Advantages |

| Flow Chemistry | Scalable production, telescoped synthesis of derivatives. | Enhanced safety, improved process control, increased efficiency. nih.gov |

| Automation | High-throughput screening of reaction conditions, library synthesis. | Accelerated process development, rapid exploration of chemical space. acs.org |

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Aminophenyl)butan-2-one, and how can purity be ensured?

Methodological Answer: